molecular formula C10H10N2O4 B1443030 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one CAS No. 1354953-99-3

3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one

Cat. No.: B1443030
CAS No.: 1354953-99-3
M. Wt: 222.2 g/mol
InChI Key: QLIOGVFKDIDCFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group and the oxazolidinone ring makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 2-methyl-3-nitroaniline with ethylene carbonate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which cyclizes to form the oxazolidinone ring. The reaction conditions usually involve heating the reactants in the presence of a base such as potassium carbonate or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one is unique due to its specific combination of functional groups, which allows for diverse chemical modifications and reactions.

Properties

IUPAC Name

3-(2-methyl-3-nitrophenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-7-8(11-5-6-16-10(11)13)3-2-4-9(7)12(14)15/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIOGVFKDIDCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N2CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one
Reactant of Route 3
Reactant of Route 3
3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one
Reactant of Route 5
Reactant of Route 5
3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.